

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Phthalate

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Compound of Interest

Compound Name: **C12H16O4**

Cat. No.: **B1236171**

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the synthesis and characterization of Dimethyl Phthalate (DMP), a widely used organic compound. It details the prevalent synthesis methodologies, including detailed experimental protocols, and presents a thorough characterization of the compound through its physicochemical and spectroscopic data.

Synthesis of Dimethyl Phthalate (DMP)

The primary industrial and laboratory method for producing Dimethyl Phthalate is the Fischer-Speier esterification of phthalic anhydride with methanol.[\[1\]](#)[\[2\]](#) This reaction involves heating the reactants in the presence of an acid catalyst.

1.1 General Reaction Scheme

The overall reaction is a two-step esterification. First, phthalic anhydride reacts with one equivalent of methanol to form the monomethyl phthalate intermediate. This intermediate then reacts with a second equivalent of methanol to yield Dimethyl Phthalate and water.

- Reactants: Phthalic Anhydride and Methanol
- Catalyst: Typically a strong acid such as concentrated sulfuric acid.[\[1\]](#)[\[3\]](#)[\[4\]](#) Alternative catalysts include various Lewis acids (e.g., complexes of tin, titanium, or zirconium)[\[1\]](#), solid acid catalysts like $\text{SO}_4^{2-}/\text{MoO}_3\text{-TiO}_2$ [\[5\]](#), or ferric chloride (FeCl_3)[\[6\]](#).

- Key Features: The reaction is reversible, so an excess of methanol is typically used to drive the equilibrium towards the formation of the diester product.[1][3] The water produced during the reaction is often removed to further promote the forward reaction.

1.2 Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of Dimethyl Phthalate.

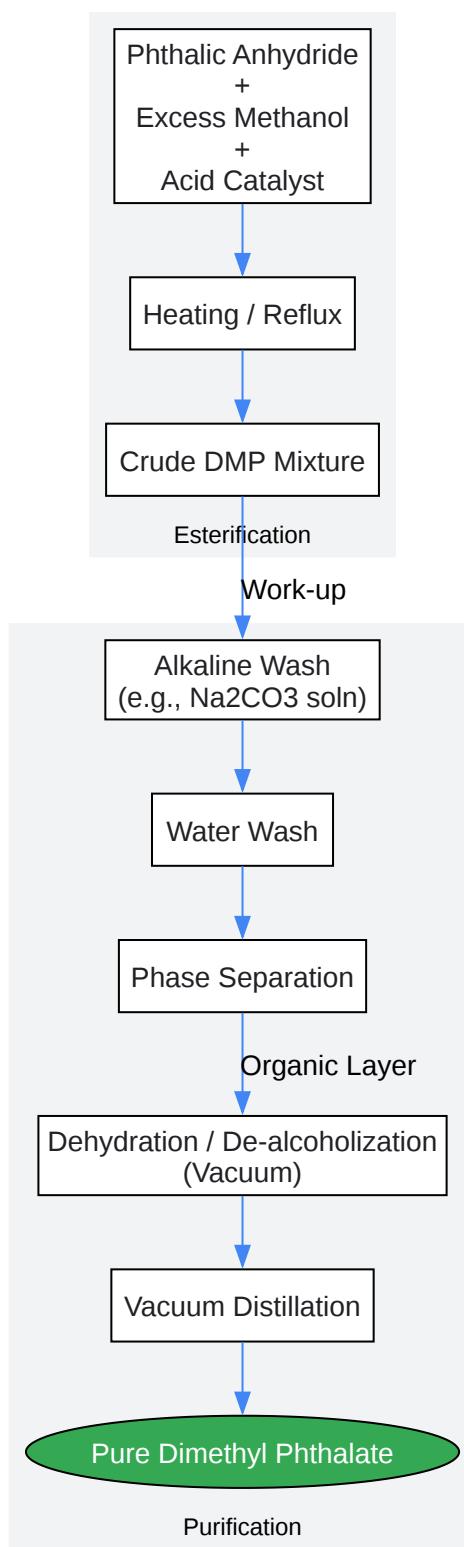


Figure 1: General Workflow for Dimethyl Phthalate Synthesis

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Figure 1: General Workflow for Dimethyl Phthalate Synthesis.

1.3 Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a typical laboratory-scale synthesis of Dimethyl Phthalate from phthalic anhydride and methanol using sulfuric acid as a catalyst.

Materials and Equipment:

- Phthalic anhydride
- Methanol (anhydrous)
- Concentrated sulfuric acid (98%)
- 5% Sodium carbonate (Na_2CO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask (e.g., 500 mL)
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 74.0 g (0.5 mol) of phthalic anhydride and 160 mL (4.0 mol) of methanol. This represents a significant molar excess of methanol.

- Catalyst Addition: While stirring the mixture, slowly and carefully add 3 mL of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.
- Esterification: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for a period of 3 to 4 hours. [5]
- Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.
- Neutralization: Transfer the cooled mixture to a 1 L separatory funnel. Slowly add 200 mL of 5% sodium carbonate solution to neutralize the sulfuric acid and any unreacted monomethyl phthalate.[7] Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently to release pressure.
- Phase Separation: Allow the layers to separate. The lower aqueous layer contains salts and water-soluble impurities. The upper organic layer is the crude Dimethyl Phthalate. Drain and discard the aqueous layer.
- Washing: Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of saturated brine solution to remove residual salts and water. After each wash, allow the layers to separate and discard the aqueous layer.[3]
- Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for about 20-30 minutes with occasional swirling.
- Solvent Removal: Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the excess methanol using a rotary evaporator.
- Final Purification: The resulting crude oil can be purified by vacuum distillation.[5] Collect the fraction boiling at approximately 140-142 °C at 15 mmHg. The expected yield of pure Dimethyl Phthalate is typically high, often exceeding 90%.

1.4 Reaction Mechanism Diagram

The acid-catalyzed esterification proceeds through a nucleophilic acyl substitution mechanism.

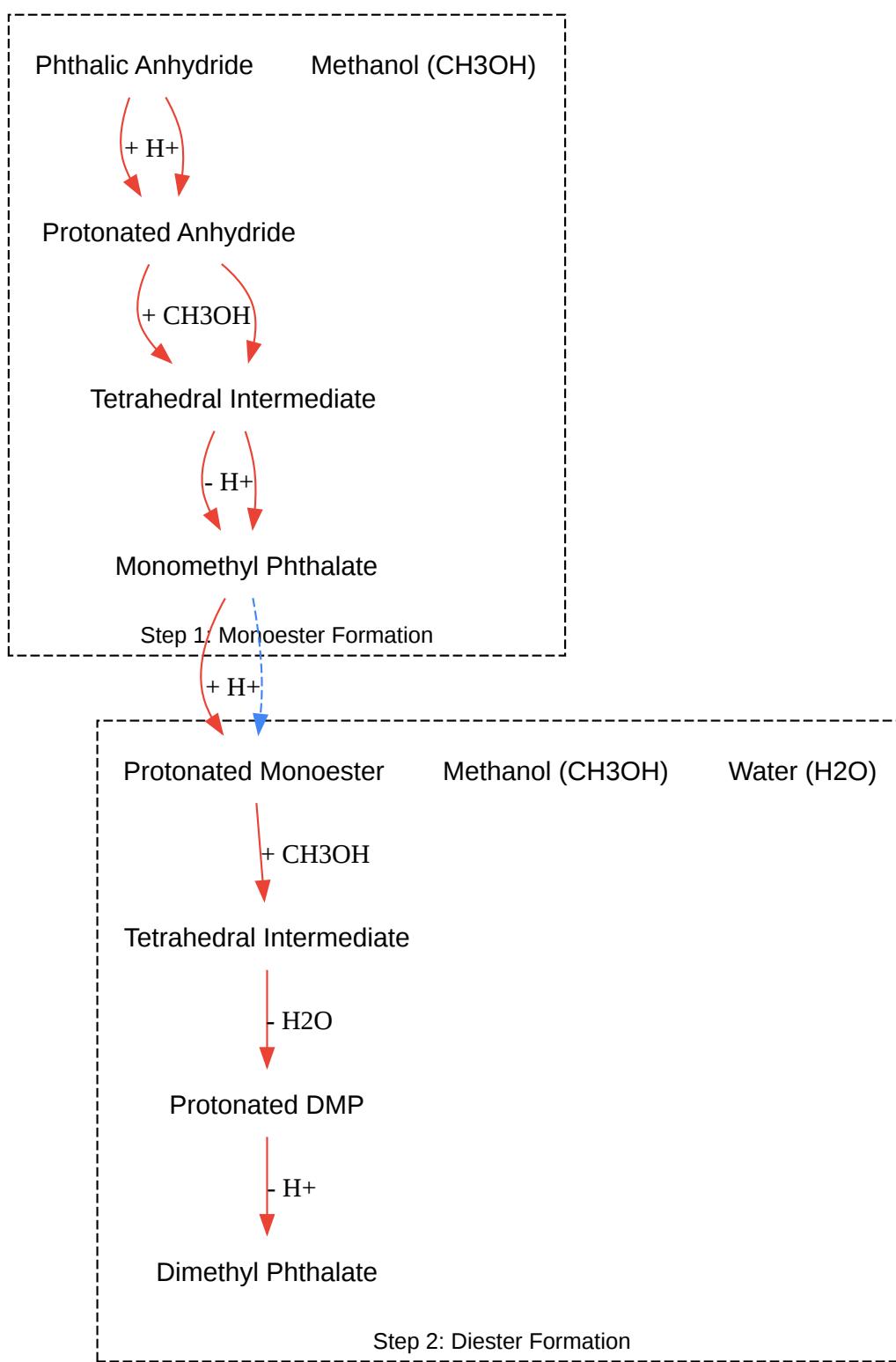


Figure 2: Mechanism of DMP Synthesis

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Figure 2: Mechanism of Acid-Catalyzed DMP Synthesis.

Characterization of Dimethyl Phthalate

Once synthesized and purified, DMP is characterized by its physical and spectroscopic properties to confirm its identity and purity.

2.1 Physicochemical Properties

The key physical and chemical properties of Dimethyl Phthalate are summarized in the table below.

Property	Value	Reference(s)
Appearance	Colorless, oily liquid	[1][8][9]
Odor	Slight, aromatic/sweet odor	[8]
Molecular Formula	$C_{10}H_{10}O_4$	[2][8]
Molecular Weight	194.19 g/mol	[8]
Density	1.19 g/cm ³ at 25 °C	[1][10]
Melting Point	0 to 2 °C (32 to 36 °F)	[1][10]
Boiling Point	282 to 284 °C (540 to 543 °F)	[1][10]
Solubility in Water	~4.0 g/L (0.4%) at 20 °C (poorly soluble)	[1]
Log K _{ow} (Octanol/Water)	1.56 - 1.60	[9]
Vapor Pressure	4.19×10^{-3} mmHg at 20 °C	[8]

2.2 Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Dimethyl Phthalate.

Spectroscopy	Peak Assignment and Description	Reference(s)
¹ H NMR	δ (ppm) in DMSO-d ₆ :- 7.7 (dd, 2H, aromatic protons)- 3.87 (s, 6H, two -OCH ₃ methyl groups)	[11]
¹³ C NMR	δ (ppm) in DMSO-d ₆ :- 168.3 (C=O, ester carbonyl)- 132.9 (C, quaternary aromatic)- 132.0 (CH, aromatic)- 128.3 (CH, aromatic)- ~52.3 (-OCH ₃ , methyl carbon)	[11][12]
Mass Spec. (EI)	m/z (relative intensity):- 194 (M ⁺ , Molecular Ion)- 163 ([M-OCH ₃] ⁺ , base peak)- 135- 104- 76	[13][14]
FTIR	ν (cm ⁻¹):- ~3000 (Aromatic C-H stretch)- ~2950 (Aliphatic C-H stretch)- ~1730 (C=O ester stretch, strong)- ~1600, ~1450 (Aromatic C=C stretch)- ~1280 (C-O ester stretch, strong)	[13][15]

Note on ¹³C NMR: The chemical shift for the methoxy (-OCH₃) carbon is reported as ~52.3 ppm, which is a typical value for this functional group. One source reported 13.81 ppm, which is inconsistent with standard values and likely erroneous.[11][12]

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